REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([N:8]2[C:17]3[C:12](=[CH:13][C:14]([N+:18]([O-])=O)=[CH:15][CH:16]=3)[CH2:11][CH2:10][C:9]2=[O:21])[CH2:4][CH2:3]1.[H][H]>[Pd].C(O)C>[NH2:18][C:14]1[CH:13]=[C:12]2[C:17](=[CH:16][CH:15]=1)[N:8]([CH:5]1[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]1)[C:9](=[O:21])[CH2:10][CH2:11]2
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Name
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1-(1-methylpiperidin-4-yl)-6-nitro-3,4-dihydroquinolin-2(1H)-one
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Quantity
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300 mg
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Type
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reactant
|
Smiles
|
CN1CCC(CC1)N1C(CCC2=CC(=CC=C12)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The suspension was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
The filter pad was rinsed with 50 mL methanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a viscous oil
|
Type
|
CUSTOM
|
Details
|
The crude product was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C2CCC(N(C2=CC1)C1CCN(CC1)C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |